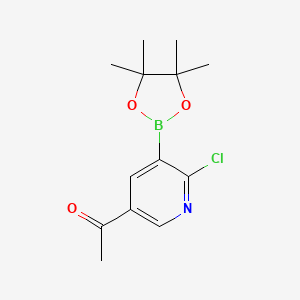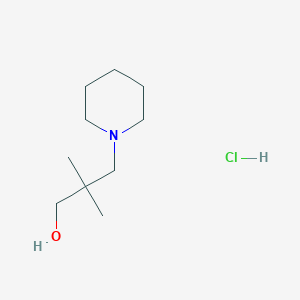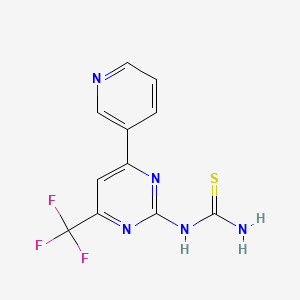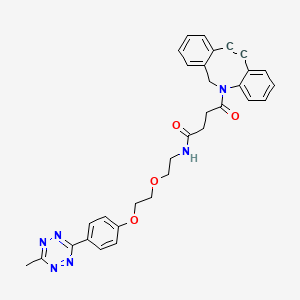
Methyltetrazine-PEG2-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-PEG2-DBCO is a versatile bioconjugation reagent featuring two unique functional groups: methyltetrazine and dibenzocyclooctyne. Methyltetrazine is a highly reactive moiety for click chemistry, while dibenzocyclooctyne is an azide-reactive cyclooctyne. The presence of the polyethylene glycol (PEG2) linker enhances solubility and reduces steric hindrance, making it an ideal choice for conjugating biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG2-DBCO is synthesized through a series of chemical reactions involving the coupling of methyltetrazine and dibenzocyclooctyne with a PEG2 linker. The synthesis typically involves the following steps:
Activation of Methyltetrazine: Methyltetrazine is activated using a suitable reagent to form a reactive intermediate.
Coupling with PEG2: The activated methyltetrazine is then coupled with a PEG2 linker under controlled conditions to form methyltetrazine-PEG2.
Introduction of Dibenzocyclooctyne: Finally, dibenzocyclooctyne is introduced to the methyltetrazine-PEG2 intermediate to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-PEG2-DBCO undergoes several types of chemical reactions, including:
Click Chemistry Reactions: Methyltetrazine reacts with trans-cyclooctene (TCO) through an inverse electron demand Diels-Alder reaction, forming a stable covalent bond
Copper-Free Click Chemistry: Dibenzocyclooctyne reacts with azides to form stable triazole rings without the need for copper catalysts
Common Reagents and Conditions
Methyltetrazine Reactions: Typically involve TCO as the reactant under mild conditions.
Dibenzocyclooctyne Reactions: Involve azides under copper-free conditions, making the reactions biocompatible
Major Products Formed
Tetrazine-TCO Adducts: Formed from the reaction of methyltetrazine with TCO.
Triazole Rings: Formed from the reaction of dibenzocyclooctyne with azides
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-PEG2-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and modification of biomolecules, such as proteins and peptides, for imaging and tracking studies
Medicine: Utilized in drug delivery systems and the development of targeted therapeutics
Industry: Applied in the production of advanced materials and nanotechnology
Wirkmechanismus
Methyltetrazine-PEG2-DBCO exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine moiety reacts with TCO to form stable covalent bonds, while the dibenzocyclooctyne moiety reacts with azides to form triazole rings. These reactions are highly specific and occur under mild conditions, making them suitable for biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltetrazine-PEG4-DBCO: Similar to methyltetrazine-PEG2-DBCO but with a longer PEG linker, providing increased solubility and reduced steric hindrance.
Methyltetrazine-PEG2-NHS: Features an NHS ester group instead of dibenzocyclooctyne, used for amine-reactive conjugation
Uniqueness
This compound is unique due to its combination of methyltetrazine and dibenzocyclooctyne functional groups, allowing for dual click chemistry reactions. The PEG2 linker enhances solubility and reduces steric hindrance, making it an ideal choice for bioconjugation applications .
Eigenschaften
Molekularformel |
C32H30N6O4 |
|---|---|
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C32H30N6O4/c1-23-34-36-32(37-35-23)26-12-14-28(15-13-26)42-21-20-41-19-18-33-30(39)16-17-31(40)38-22-27-8-3-2-6-24(27)10-11-25-7-4-5-9-29(25)38/h2-9,12-15H,16-22H2,1H3,(H,33,39) |
InChI-Schlüssel |
LJLWQUVWXUTVLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



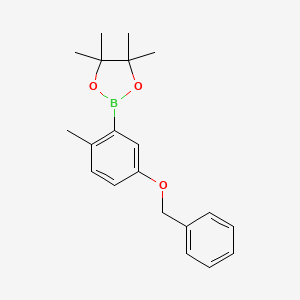
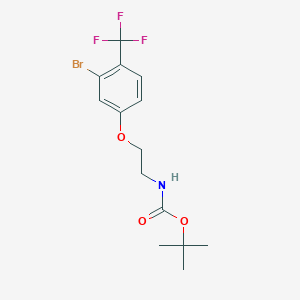

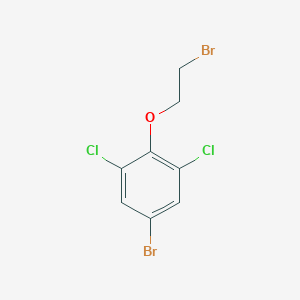
![3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid](/img/structure/B13724126.png)
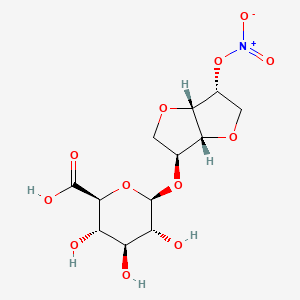
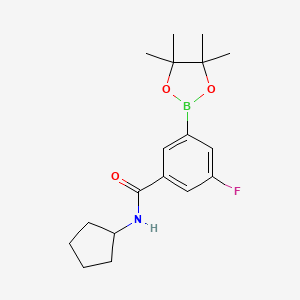
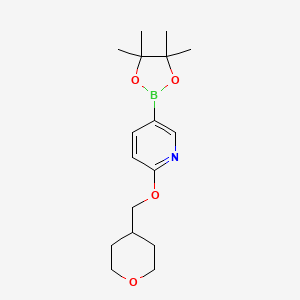
![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
![2-(Aminomethyl)oxazolo[4,5-c]quinoline](/img/structure/B13724144.png)
